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Compound of Interest

Compound Name: AZD4144

Cat. No.: B15614689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding mechanism and characterization of

AZD4144, a potent and selective inhibitor of the NLRP3 inflammasome. The information

presented herein is synthesized from publicly available research and is intended to support

further investigation and drug development efforts in the field of inflammatory diseases.

Introduction: AZD4144 and the NLRP3
Inflammasome
The NLRP3 inflammasome is a critical component of the innate immune system, responsible

for orchestrating inflammatory responses to a wide array of danger signals, including

pathogens and endogenous damage-associated molecular patterns. Dysregulation of the

NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders.

AZD4144 has emerged as a clinical-stage small molecule inhibitor that directly targets the

NLRP3 protein, preventing its activation and the subsequent release of pro-inflammatory

cytokines.

AZD4144 demonstrates high potency in cellular assays and a favorable pharmacokinetic

profile.[1][2][3] Its mechanism of action involves direct binding to the NLRP3 protein, which

stabilizes an inactive conformation and thereby prevents the assembly and activation of the

inflammasome complex.[1][2][3][4]
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Quantitative Data on AZD4144 Activity
The inhibitory potency of AZD4144 has been characterized in various in vitro and cellular

assays. The following table summarizes the key quantitative data reported for AZD4144.

Assay Type
Cell
Line/System

Activator Readout
Potency
(IC₅₀/EC₅₀)

NLRP3

Inflammasome

Inhibition

Not Specified Not Specified Not Specified IC₅₀ = 76 nM

IL-1β Release

Inhibition

THP-1 human

monocytes
BzATP IL-1β release IC₅₀ = 0.01 µM

IL-1β Release

Inhibition

THP-1 human

monocytes
Nigericin IL-1β release IC₅₀ = 0.027 µM

NLRP3 Puncta

Formation

THP-1-ASC-GFP

cells
Nigericin + LPS

ASC speck

formation    
EC₅₀ = 0.082 µM

The AZD4144 Binding Site on NLRP3
Current evidence indicates that AZD4144 binds directly to the NACHT domain of the NLRP3

protein.[5][6] The NACHT domain is a conserved nucleotide-binding and oligomerization

domain that contains the Walker A and Walker B motifs, which are essential for ATP binding

and hydrolysis—a critical step in NLRP3 activation.

While a co-crystal structure of AZD4144 with NLRP3 is not publicly available, competition

binding assays have provided significant insight into its binding site. AZD4144 directly

competes with the well-characterized NLRP3 inhibitor MCC950 for binding to the protein.[1][2]

[3] This strongly suggests that AZD4144 shares a binding pocket with MCC950.

The binding site of MCC950 has been mapped to a pocket within the NACHT domain, where it

makes contact with the Walker B motif.[1][7] Site-directed mutagenesis studies have shown

that mutations within the Walker B motif can disrupt MCC950 binding.[7] Therefore, it is highly

probable that AZD4144 also interacts with this region of the NACHT domain, allosterically

inhibiting the ATPase activity of NLRP3 and locking it in an inactive state.
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Signaling Pathways and Experimental Workflows
Canonical NLRP3 Inflammasome Activation Pathway
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Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of

AZD4144.

Experimental Workflow: NanoBRET Target Engagement
Assay
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Caption: Workflow for the NanoBRET-based target engagement assay to quantify AZD4144
binding to NLRP3.

Logical Relationship: AZD4144 Inhibition of IL-1β
Release
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Caption: Logical flow diagram illustrating the mechanism of AZD4144-mediated inhibition of IL-

1β release.

Experimental Protocols
NanoBRET™ Target Engagement Assay for NLRP3
This protocol outlines a method to measure the direct binding of AZD4144 to the NLRP3

protein in living cells.

Materials:

HEK293T cells

Plasmid encoding a NanoLuc®-NLRP3 fusion protein

Transfection reagent (e.g., FuGENE® HD)

Opti-MEM™ I Reduced Serum Medium

NanoBRET™ fluorescent tracer for NLRP3

NanoBRET™ Nano-Glo® Substrate

AZD4144 (or other test inhibitors)

White, opaque 96-well assay plates

Procedure:

Cell Transfection: Transfect HEK293T cells with the NanoLuc®-NLRP3 plasmid according to

the transfection reagent manufacturer's protocol.

Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

Dispense the cell suspension into the wells of a 96-well plate.

Inhibitor Addition: Prepare serial dilutions of AZD4144 in Opti-MEM and add them to the

appropriate wells. Include a vehicle-only control.
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Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells at a predetermined

optimal concentration.

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound

entry and binding equilibrium.

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

Data Acquisition: Immediately read the plate on a luminometer capable of simultaneously

measuring donor emission (460 nm) and acceptor emission (610 nm).

Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor

signal. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to determine the IC₅₀ value.

IL-1β Release Assay in THP-1 Cells
This protocol describes a method to assess the functional inhibition of NLRP3-mediated IL-1β

release by AZD4144 in a human monocyte cell line.

Materials:

THP-1 human monocytic cells

RPMI-1640 medium supplemented with 10% FBS and antibiotics

Phorbol 12-myristate 13-acetate (PMA)

Lipopolysaccharide (LPS)

Nigericin or Benzoylated ATP (BzATP)

AZD4144 (or other test inhibitors)

Human IL-1β ELISA kit

96-well cell culture plates

Procedure:
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Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into

macrophage-like cells by treating with PMA (e.g., 50 nM) for 24-48 hours.

Priming (Signal 1): Replace the medium with fresh serum-free medium containing LPS (e.g.,

1 µg/mL) to prime the inflammasome. Incubate for 3-4 hours.

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of AZD4144
for 30-60 minutes.

Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or BzATP

(e.g., 250 µM), to the wells.

Incubation: Incubate the plate for an additional 1-2 hours at 37°C.

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the

supernatant.

ELISA: Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit,

following the manufacturer's instructions.

Data Analysis: Plot the IL-1β concentration against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

This guide provides a comprehensive technical overview of the AZD4144-NLRP3 interaction,

intended to be a valuable resource for the scientific community. The provided data and

protocols can serve as a foundation for further research and development of novel anti-

inflammatory therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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